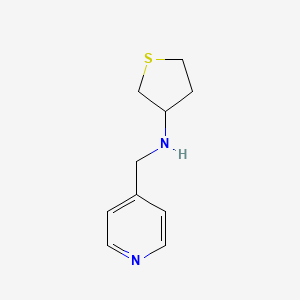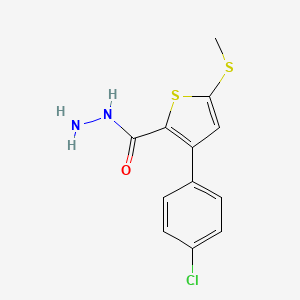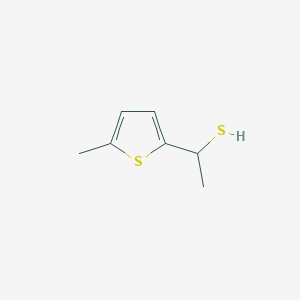
N-(pyridin-4-ylmethyl)tetrahydrothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Coordination Chemistry and Luminescent Properties
Anion-assisted Silver(I) Coordination Complexes : Research on flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-4-ylmethyl)pyridin-3-amine, has led to the development of silver(I) coordination complexes with diverse structural motifs and luminescent properties. These complexes demonstrate how the choice of anion (e.g., NO3− and ClO4−) influences the coordination geometry around the silver(I) ions, resulting in variations in luminescent behavior due to different metal-ligand interactions (Zhang et al., 2013).
Helical Silver(I) Coordination Polymers : A well-designed strategy utilizing flexible unsymmetrical bis(pyridyl) ligands, including variants of the compound , has been employed to construct helical silver(I) coordination polymers. These structures exhibit luminescent properties, with perchlorate-containing complexes showing stronger emission intensities than their nitrate-containing counterparts, highlighting potential applications in material science and luminescent probes (Zhang et al., 2013).
Catalysis
Copper(I) Complexes for Amination Reactions : N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a related compound, has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This discovery opens avenues for the synthesis of N-arylated compounds with high functional group tolerance, useful in pharmaceutical and material science applications (Wang et al., 2015).
Palladacycles with Spiro Chelate Rings : Compounds designed from bidentate ligands with an indole core, similar in structural complexity to N-(pyridin-4-ylmethyl)tetrahydrothiophen-3-amine, have been used to synthesize palladacycles. These complexes show promise as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the versatility of N-(pyridin-4-ylmethyl) derivatives in catalytic applications (Singh et al., 2017).
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-4-11-5-2-9(1)7-12-10-3-6-13-8-10/h1-2,4-5,10,12H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJUVUCIZWYBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)
![benzyl N-[(2R)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2797017.png)
![N-[(4-fluorophenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2797018.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797019.png)

![ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797023.png)
![Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2797024.png)


![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)
![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)

![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

